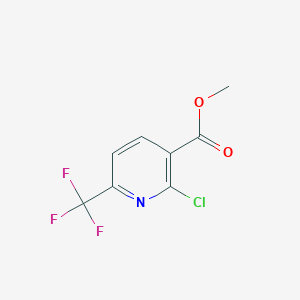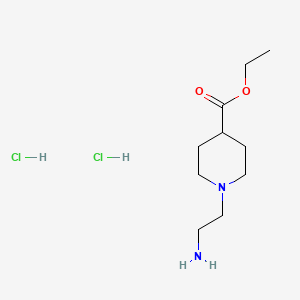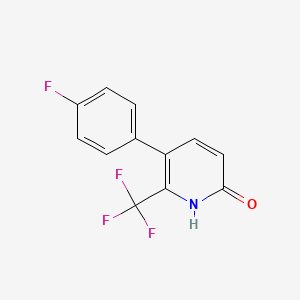
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol
Vue d'ensemble
Description
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is a fluorinated aromatic compound characterized by the presence of a fluorine atom on the phenyl ring and a trifluoromethyl group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Direct fluorination: Treating the corresponding pyridin-2-ol derivative with a fluorinating agent such as Selectfluor or xenon difluoride.
Cross-coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorophenyl group.
Trifluoromethylation: Employing reagents like Umemoto's reagent or Togni's reagent to introduce the trifluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow chemistry to ensure scalability and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the fluorine atoms or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or iodide can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of hydrocarbons or other reduced derivatives.
Substitution: Formation of amines, halides, or other substituted derivatives.
Chemistry:
Catalyst: The compound can be used as a catalyst or ligand in various chemical reactions, including cross-coupling reactions and polymerization processes.
Building Block: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Bioactive Molecule: The compound has potential bioactive properties, making it useful in the development of pharmaceuticals and agrochemicals.
Fluorescent Probe: It can be used as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Pharmacokinetics: Studied for its pharmacokinetic properties to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Industry:
Material Science: Used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in drug development, it may interact with specific enzymes or receptors to modulate biological processes. The exact mechanism of action can vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-(4-Fluorophenyl)-1H-tetrazole
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
5-(4-Fluorophenyl)cyclohexane-1,3-dione
Uniqueness: 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol stands out due to its unique combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it particularly useful in specialized applications where high stability and reactivity are required.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-8-3-1-7(2-4-8)9-5-6-10(18)17-11(9)12(14,15)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVHXYQVYXMQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


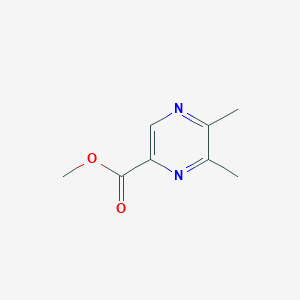


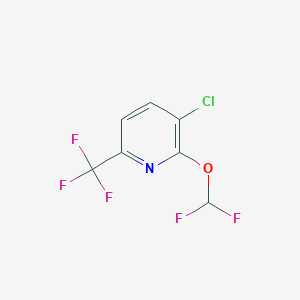
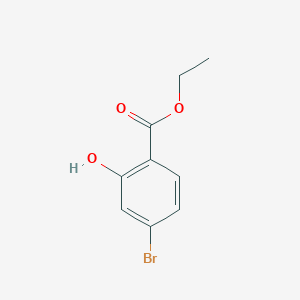

![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)

![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)
